6-methoxy-2-oxo-N-{4-[(E)-phenyldiazenyl]phenyl}-2H-chromene-3-carboxamide
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Overview
Description
6-methoxy-2-oxo-N-{4-[(E)-phenyldiazenyl]phenyl}-2H-chromene-3-carboxamide is a complex organic compound belonging to the class of chromenes. Chromenes are bicyclic oxygen heterocycles containing a benzene fusion ring at a 5,6-positioned 4H-pyran ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-2-oxo-N-{4-[(E)-phenyldiazenyl]phenyl}-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of 6-methoxy-2-oxo-2H-chromene-3-carboxylic acid with aniline derivatives under specific conditions . The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
This includes optimizing reaction conditions, using continuous flow reactors, and employing advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
6-methoxy-2-oxo-N-{4-[(E)-phenyldiazenyl]phenyl}-2H-chromene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the azo group, leading to different products.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
6-methoxy-2-oxo-N-{4-[(E)-phenyldiazenyl]phenyl}-2H-chromene-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in materials science for developing new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-methoxy-2-oxo-N-{4-[(E)-phenyldiazenyl]phenyl}-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The compound’s structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of certain biological pathways, contributing to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
6-methoxy-2-oxo-2H-chromene-3-carboxylic acid: A simpler analog with similar core structure but lacking the azo and amide groups.
2-oxo-2H-chromene-3-carboxamide derivatives: Compounds with variations in the substituents on the chromene ring.
Uniqueness
6-methoxy-2-oxo-N-{4-[(E)-phenyldiazenyl]phenyl}-2H-chromene-3-carboxamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
325803-83-6 |
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Molecular Formula |
C23H17N3O4 |
Molecular Weight |
399.4 g/mol |
IUPAC Name |
6-methoxy-2-oxo-N-(4-phenyldiazenylphenyl)chromene-3-carboxamide |
InChI |
InChI=1S/C23H17N3O4/c1-29-19-11-12-21-15(13-19)14-20(23(28)30-21)22(27)24-16-7-9-18(10-8-16)26-25-17-5-3-2-4-6-17/h2-14H,1H3,(H,24,27) |
InChI Key |
UMRLNAMTYHKLJD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=O)C(=C2)C(=O)NC3=CC=C(C=C3)N=NC4=CC=CC=C4 |
Origin of Product |
United States |
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